Elamipretide ditrifluoroacetate is a novel therapeutic compound primarily investigated for its potential in treating mitochondrial diseases. This compound is a water-soluble, aromatic, cationic tetrapeptide that targets mitochondria, specifically localizing to the inner mitochondrial membrane. Its mechanism involves binding to cardiolipin, a phospholipid crucial for mitochondrial function, thereby enhancing membrane stability and improving adenosine triphosphate synthesis while reducing reactive oxygen species production .
Elamipretide is classified as a peptide drug and has been developed by Stealth BioTherapeutics. It is part of a broader class of mitochondrial-targeting peptides designed to improve mitochondrial function in various diseases, particularly those associated with mitochondrial dysfunction such as Barth syndrome and primary mitochondrial myopathies .
The synthesis of elamipretide involves solid-phase peptide synthesis techniques, which allow for the assembly of peptides in a stepwise manner on a solid support. This method facilitates the incorporation of specific amino acids and modifications that enhance the peptide's properties, such as solubility and membrane penetration. The synthesis typically concludes with cleavage from the resin and purification through high-performance liquid chromatography to ensure the desired purity and yield .
Elamipretide has a defined molecular structure characterized by its tetrapeptide sequence. The specific arrangement of amino acids contributes to its unique properties, including its ability to penetrate cell membranes effectively. The molecular formula for elamipretide is CHFNO, with a molecular weight of approximately 485.54 g/mol. Its structure includes elements that facilitate interaction with cardiolipin, enhancing its therapeutic efficacy in mitochondrial dysfunction .
Elamipretide undergoes specific interactions within the mitochondria that are crucial for its mechanism of action. Upon localization to the inner mitochondrial membrane, elamipretide binds to cardiolipin, stabilizing the membrane structure and promoting the formation of mitochondrial supercomplexes involved in oxidative phosphorylation. This interaction enhances adenosine triphosphate production while mitigating oxidative stress by reducing reactive oxygen species levels .
The mechanism of action of elamipretide involves several key processes:
Elamipretide is under investigation for various scientific applications, particularly in treating conditions related to mitochondrial dysfunction:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5